molecular formula C9H16O B2637614 Spiro[3.5]nonan-2-ol CAS No. 1521428-81-8

Spiro[3.5]nonan-2-ol

Cat. No.: B2637614
CAS No.: 1521428-81-8
M. Wt: 140.226
InChI Key: DPAJEZBCBYLOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonan-2-ol is a chemical compound characterized by a unique spirocyclic structure. This compound consists of a nonane ring system with a spiro junction at the second carbon, which is also bonded to a hydroxyl group. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonan-2-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method is the pinacol-like rearrangement, where a suitable precursor undergoes a rearrangement to form the spirocyclic structure. This is often followed by oxidation or reduction steps to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of synthetic organic chemistry to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[3.5]nonan-2-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Spiro[3.5]nonan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[3.5]nonan-2-ol exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure also contributes to its unique properties by affecting the spatial arrangement of atoms and functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the second carbon. This combination imparts distinct reactivity and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAJEZBCBYLOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521428-81-8
Record name spiro[3.5]nonan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.